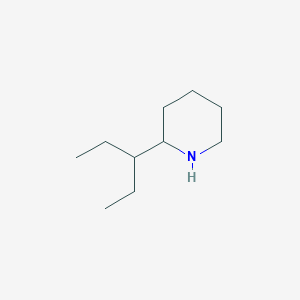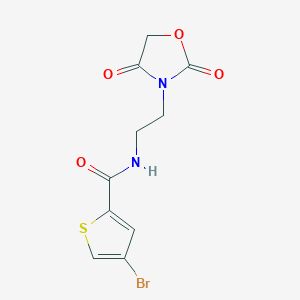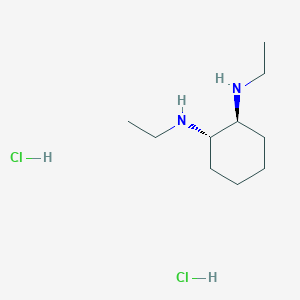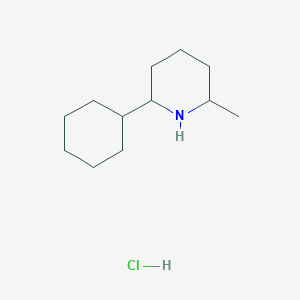![molecular formula C16H15N3O4S2 B2834769 methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1251622-01-1](/img/structure/B2834769.png)
methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This structure is found in various important biomolecules such as NAD+ and is known for its wide range of biological activities .
Molecular Structure Analysis
The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Catalytic Systems and Synthesis
Research has demonstrated the use of sulfonic acid-functionalized imidazolium salts in the efficient synthesis of benzimidazole derivatives, leveraging catalytic systems for condensation reactions. Such methodologies are highlighted for their high yields and short reaction times, offering green and efficient routes for the synthesis of compounds including derivatives of the benzimidazole class, which is structurally related to the compound (Khazaei et al., 2011).
Antitumor and Antibacterial Agents
A novel series of compounds, incorporating thiophene and benzene-sulfonamide moieties, have been synthesized and evaluated for their antitumor and antibacterial activities. Some derivatives demonstrated higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, as well as significant antibacterial efficacy. This underscores the potential of structurally related compounds in developing new therapeutic agents (Hafez et al., 2017).
Material Science Applications
In material science, derivatives of thiophene have been synthesized for use in libraries of medicinally interesting compounds. These efforts include the development of drug-like, methyl sulfone-substituted benzo[b]thiophenes, prepared via palladium-catalyzed substitution. Such libraries are essential for discovering new compounds with potential applications in various fields, including coatings and antimicrobial agents (Cho et al., 2010).
Green Chemistry
The use of green chemistry principles is evident in the synthesis of polyhydroquinoline derivatives, showcasing an environmentally friendly approach. This includes the use of Brønsted acidic ionic liquids as catalysts, promoting clean and efficient synthesis processes that could be applied to the synthesis and modification of compounds like methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (Khaligh, 2014).
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could potentially be used in the development of new drugs .
Propriétés
IUPAC Name |
methyl 3-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-16(20)14-13(6-7-24-14)25(21,22)19-8-10(9-19)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLMMMLDXDPXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
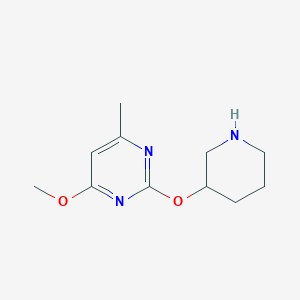
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)
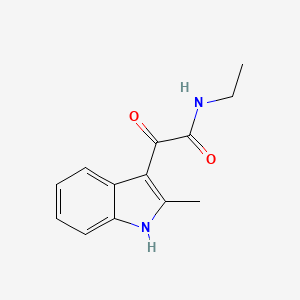
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)
![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)

![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)
